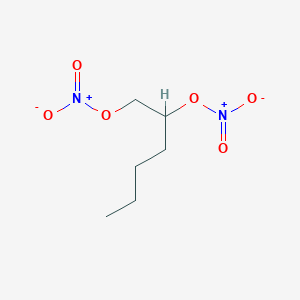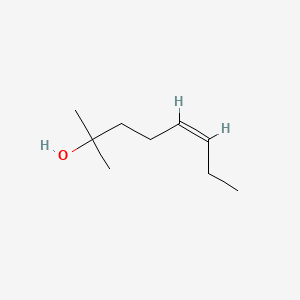
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various types of chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations, such as potassium and sodium ions, through coordination with the ether oxygen atoms.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts, such as potassium chloride or sodium bromide, in aqueous or organic solvents.
Substitution Reactions: Typical reagents include nucleophiles like halide ions or alkoxide ions, and the reactions are often carried out in polar aprotic solvents.
Major Products
Complexation Reactions: The major products are metal-crown ether complexes, which are often used in phase-transfer catalysis and ion-selective electrodes.
Substitution Reactions: The products depend on the nucleophile used, but they generally involve the replacement of a leaving group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the compound coordinate with the metal ions, creating a stable ring structure that encapsulates the ion. This complexation can facilitate the transport of metal ions across membranes or enhance the solubility of metal salts in organic solvents .
Vergleich Mit ähnlichen Verbindungen
2-Hexyl-1,4,7,10,13-pentaoxacyclopentadecane is part of the crown ether family, which includes other compounds such as:
12-Crown-4: A smaller crown ether with four ether oxygen atoms, used for complexing smaller cations like lithium.
18-Crown-6: A larger crown ether with six ether oxygen atoms, known for its ability to complex larger cations like potassium.
Dicyclohexano-18-crown-6: A derivative of 18-Crown-6 with enhanced lipophilicity, used in organic synthesis and extraction processes.
The uniqueness of this compound lies in its specific ring size and the presence of a hexyl group, which can influence its solubility and complexation properties compared to other crown ethers .
Eigenschaften
CAS-Nummer |
65743-07-9 |
|---|---|
Molekularformel |
C16H32O5 |
Molekulargewicht |
304.42 g/mol |
IUPAC-Name |
2-hexyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C16H32O5/c1-2-3-4-5-6-16-15-20-12-11-18-8-7-17-9-10-19-13-14-21-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
RANNPNXRABIJJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1COCCOCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
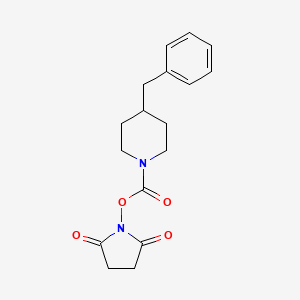
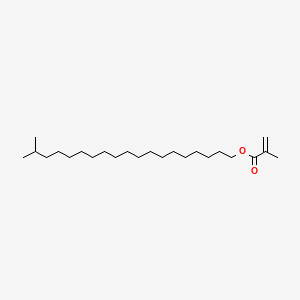
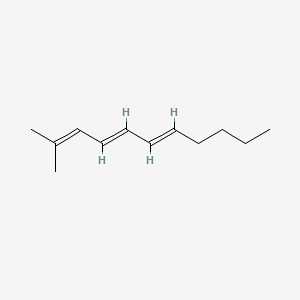
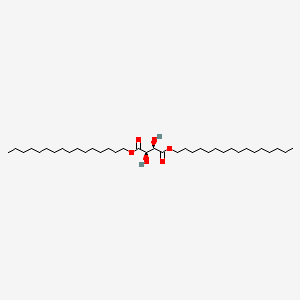
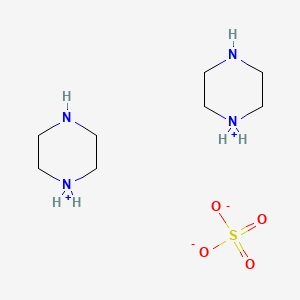
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
